5-(Trifluoromethyl)pyridin-3-amine
Overview
Description
5-(Trifluoromethyl)pyridin-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-(Trifluoromethyl)pyridin-3-amine are primarily related to the electron transport chain in mitochondria . By inhibiting the mitochondrial complex I, this compound disrupts the normal flow of electrons, which can lead to a variety of downstream effects, including the disruption of ATP production.
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule is known to influence the compound’s lipophilicity, which can affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its fungicidal activity . For instance, it has been found to have an excellent control effect on corn rust, a common agricultural pest .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyridin-3-amine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the reaction of 5-bromo-3-nitropyridine with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst. The nitro group is then reduced to an amine using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
5-(Trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
5-(Trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the trifluoromethyl group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRBMFEAGFNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555104 | |
Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112110-07-3 | |
Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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